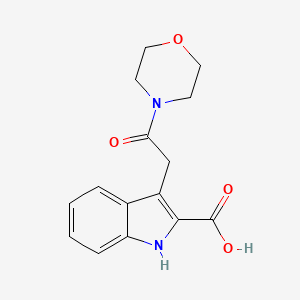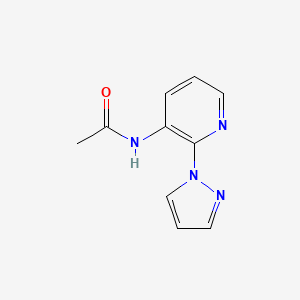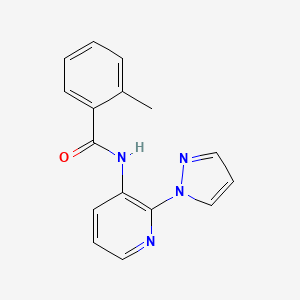
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid, also known as MI2, is a small molecule inhibitor that has been widely used in scientific research. MI2 has shown promising results in inhibiting the growth of various types of cancer cells, making it a potential candidate for cancer treatment.
Mechanism of Action
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid works by binding to the MUC1-C oncoprotein and inhibiting its function. MUC1-C is a transmembrane protein that is overexpressed in many types of cancer cells. It plays a key role in promoting cancer cell growth and survival. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid binds to the extracellular domain of MUC1-C and disrupts its interaction with other proteins, leading to the inhibition of downstream signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response to cancer cells. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid is its specificity for MUC1-C. This makes it a valuable tool for studying the function of MUC1-C in cancer cells. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has also been shown to have low toxicity, making it a safer alternative to other cancer drugs. However, 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has some limitations in lab experiments. It is relatively expensive and can be difficult to synthesize in large quantities. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid in cancer treatment and research. One potential direction is the development of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid derivatives that have improved solubility and bioavailability. Another direction is the use of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid in combination with other cancer drugs to enhance its effectiveness. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid may also have potential applications in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Further research is needed to fully understand the potential of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid in these areas.
Synthesis Methods
The synthesis of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the indole ring, which is achieved through a palladium-catalyzed coupling reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and leukemia. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid works by targeting the MUC1-C oncoprotein, which is overexpressed in many types of cancer cells. By inhibiting the function of MUC1-C, 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid can induce apoptosis and inhibit the growth of cancer cells.
properties
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(17-5-7-21-8-6-17)9-11-10-3-1-2-4-12(10)16-14(11)15(19)20/h1-4,16H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGHFABJIIJSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=C(NC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)

![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)

![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide](/img/structure/B7539206.png)